3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile
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Overview
Description
3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile is an organic compound with the molecular formula C24H16N2. It is known for its complex structure, which includes multiple phenyl and nitrile groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 4-vinylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the field of cancer research.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile groups can form strong interactions with various enzymes and receptors, influencing their activity. Additionally, its phenyl groups contribute to its ability to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile: Known for its unique combination of phenyl and nitrile groups.
4-(4-Cyanostyryl)styrene: Similar structure but lacks the additional phenyl group.
4-(4-Cyanophenyl)vinylbenzene: Similar but with a simpler structure.
Uniqueness
This compound stands out due to its complex structure, which provides unique electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with molecular targets .
Properties
CAS No. |
79026-02-1 |
---|---|
Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C24H16N2/c25-17-23-14-11-21(12-15-23)9-6-19-4-7-20(8-5-19)10-13-22-2-1-3-24(16-22)18-26/h1-16H/b9-6+,13-10+ |
InChI Key |
XSPWINZRSAKTKX-DEKJKZHBSA-N |
SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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